N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of imidazole, benzo[d]thiazole, and furan moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-(1H-imidazol-1-yl)propylamine and 6-methoxybenzo[d]thiazole-2-carboxylic acid. These intermediates are then coupled under specific conditions to form the final product.
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Step 1: Synthesis of 3-(1H-imidazol-1-yl)propylamine
- Reactants: 1H-imidazole, 3-bromopropylamine
- Conditions: Solvent (e.g., ethanol), base (e.g., potassium carbonate), reflux
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Step 2: Synthesis of 6-methoxybenzo[d]thiazole-2-carboxylic acid
- Reactants: 2-aminothiophenol, methoxybenzoyl chloride
- Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
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Step 3: Coupling Reaction
- Reactants: 3-(1H-imidazol-1-yl)propylamine, 6-methoxybenzo[d]thiazole-2-carboxylic acid
- Conditions: Solvent (e.g., dimethylformamide), coupling agent (e.g., EDCI), room temperature
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Step 4: Formation of Hydrochloride Salt
- Reactants: N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide, hydrochloric acid
- Conditions: Solvent (e.g., ethanol), room temperature
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The methoxy group on the benzo[d]thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Imidazoline derivatives
Substitution: Various substituted benzo[d]thiazole derivatives
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide
- N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide acetate
- N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide sulfate
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S.ClH/c1-25-14-5-6-15-17(12-14)27-19(21-15)23(18(24)16-4-2-11-26-16)9-3-8-22-10-7-20-13-22;/h2,4-7,10-13H,3,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONWTBILLJPFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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